[3-(2-methoxyethoxy)propyl](methyl)amine
Description
Overview of Emerging Research Frontiers for 3-(2-methoxyethoxy)propylamine (B1266703)
While specific research focusing exclusively on 3-(2-methoxyethoxy)propylamine is not extensively documented in high-impact literature, its structural motifs—a secondary amine and a methoxyethoxy group—place it at the intersection of several key research areas. Its analogues and related structures are subjects of significant investigation.
One major frontier is the development of advanced CO2 capture systems. Molecules with amine functionalities are central to this research, whether in liquid scrubbing solutions or as active components in solid sorbents and membranes. osti.govnih.govresearchgate.net The goal is to develop low-energy, efficient technologies for post-combustion CO2 capture to mitigate greenhouse gas emissions. nih.govresearchgate.net Polymeric membranes containing amine groups are being explored for their ability to selectively separate CO2 from flue gas or hydrogen streams. nih.govengconfintl.org The specific structure of the amine, including the presence of other functional groups like ethers, can be tailored to optimize CO2 permeability and selectivity.
Another emerging area is in the synthesis of functional materials, particularly organosilicon compounds. Structurally related molecules, such as silanes featuring methoxyethoxypropyl groups, are used as surfactants, coupling agents, and for surface modification. alfa-chemical.com These compounds can create hydrophobic or hydrophilic surfaces, a property valuable in coatings, biomedical devices, and agricultural formulations. alfa-chemical.com For example, 3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane is noted for its use as a surfactant that improves the efficacy of agricultural sprays by enhancing spreading and wetting on plant surfaces. alfa-chemical.com The amine functionality in 3-(2-methoxyethoxy)propylamine provides a reactive handle for grafting it onto other molecules or surfaces, suggesting its potential as a building block for novel silane-based materials or other functional polymers. researchgate.net
Historical Trajectories of Analogous Alkylamines in Synthetic Chemistry
The history of alkylamines in synthetic chemistry is rich and foundational to modern organic synthesis. Amines, as a class, are derived from ammonia (B1221849) and are categorized as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. byjus.combritannica.com Simple alkylamines like methylamine (B109427), the most basic primary amine, have been pervasive in organic chemistry as good nucleophiles and weak bases. wikipedia.org
Historically, the preparation of amines involved methods like the chemical reduction of other nitrogen-containing compounds or the reaction of ammonia with organic molecules. britannica.com A major industrial method has been the reaction of alcohols with ammonia at high temperatures over metal catalysts to produce mixtures of amines. britannica.com For instance, a patented process describes the synthesis of 3-methoxypropylamine (B165612) from 3-methoxypropanol and ammonia, highlighting a common industrial route for producing amines with ether functionalities. google.com
In the laboratory, reactions to form amines are fundamental. For example, methylamine hydrochloride can be prepared by reacting formaldehyde (B43269) with ammonium (B1175870) chloride. wikipedia.org The synthesis of more complex amines often involves the reaction of an amine with another molecule. A documented synthesis shows that stirring 2-(3-Methoxyphenyl)-2-methyloxiran with methylamine opens the epoxide ring to form an amino alcohol, a classic nucleophilic addition reaction. prepchem.com These historical methods form the bedrock upon which the synthesis of more complex, multifunctional amines like 3-(2-methoxyethoxy)propylamine is based. The development of synthetic routes to bifunctional molecules has allowed chemists to create structures with tailored properties for specific applications, from pharmaceuticals to materials science. britannica.comwikipedia.org
Significance of the 3-(2-methoxyethoxy)propylamine Scaffold in Interdisciplinary Research
The scaffold of 3-(2-methoxyethoxy)propylamine, combining a flexible ether chain with a reactive amine, holds potential across multiple scientific disciplines.
Materials Science and Surface Chemistry: The molecule's structure is analogous to organosilane precursors used in materials science. Silanes with alkoxypropyl groups are employed for surface modification, acting as coupling agents to bond organic polymers to inorganic substrates like glass or metal. The amine group on the 3-(2-methoxyethoxy)propylamine scaffold provides a point of attachment or a site for further chemical modification, making it a candidate for creating functionalized surfaces with tailored properties such as biocompatibility or specific adhesion characteristics.
Environmental Science: The amine functionality is directly relevant to carbon capture technologies. osti.govresearchgate.net Amines are effective at capturing CO2 from industrial emissions. nih.gov Research into new amine-based solvents and solid sorbents is an interdisciplinary effort combining chemistry and environmental engineering to address climate change. osti.govresearchgate.net The ether group in the scaffold could modulate the physical properties of a CO2-capture medium, such as viscosity and CO2 absorption/desorption kinetics.
Synthetic and Medicinal Chemistry: In organic synthesis, the scaffold can serve as a versatile building block. The secondary amine can undergo numerous reactions, such as acylation or alkylation, to build more complex molecular architectures. mdpi.com While this specific molecule is not highlighted as a pharmaceutical intermediate, similar amine-ether structures are prevalent in drug discovery, where they can influence a compound's solubility, metabolic stability, and target binding. chinaskydream.com The ability of amines to form salts with carboxylic acids is a fundamental reaction used to create new chemical entities with potential biological activity. mdpi.com
Physicochemical Properties of 3-(2-methoxyethoxy)propylamine
| Property | Value |
| IUPAC Name | 3-(2-methoxyethoxy)propylamine |
| Molecular Formula | C7H17NO |
| Molecular Weight | 131.22 g/mol |
| CAS Number | 19036-27-6 |
| Type | Secondary Amine |
Properties
CAS No. |
1249188-74-6 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations of 3 2 Methoxyethoxy Propylamine
Novel Approaches to 3-(2-methoxyethoxy)propylamine (B1266703) Synthesis
The industrial production of 3-(2-methoxyethoxy)propylamine is primarily achieved through a two-step process. This involves the cyanoethylation of 2-methoxyethanol (B45455) followed by the reduction of the resulting nitrile. A patented method outlines the addition of acrylonitrile (B1666552) to ethylene (B1197577) glycol monomethyl ether in the presence of a catalyst like sodium methoxide. google.com The intermediate, 3-(2-methoxyethoxy)propionitrile, is then subjected to pressure hydrogenation to reduce the nitrile group, yielding the final primary amine, 3-(2-methoxyethoxy)propylamine. google.com While this is a well-established route, modern synthetic chemistry offers several avenues for improvement and innovation, particularly in the areas of stereoselectivity, catalytic efficiency, and sustainability.
For a simple, achiral molecule like 3-(2-methoxyethoxy)propylamine, stereoselectivity is not a factor in its direct synthesis. However, in the broader context of amine synthesis, stereoselective methods are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Should a chiral analogue of this amine be desired, for instance, by introducing a stereocenter on the propyl chain, asymmetric hydrogenation of a suitable prochiral precursor would be a viable strategy.
Regioselectivity, on the other hand, is highly relevant. The synthesis of 3-(2-methoxyethoxy)propylamine itself relies on a regioselective Michael addition of 2-methoxyethanol to acrylonitrile. The reaction conditions are tuned to ensure the addition occurs at the β-carbon of the acrylonitrile, leading to the desired linear product.
The reduction of the nitrile intermediate in the synthesis of 3-(2-methoxyethoxy)propylamine is a critical step that often employs transition metal catalysts. While the patent literature mentions pressure hydrogenation, specific catalysts like Raney nickel or cobalt are commonly used for such transformations.
More advanced transition metal-catalyzed approaches for amine synthesis often involve reductive amination. stackexchange.comorganic-chemistry.org This powerful C-N bond-forming reaction condenses a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. stackexchange.com For the synthesis of 3-(2-methoxyethoxy)propylamine, one could envision a theoretical pathway starting from 3-(2-methoxyethoxy)propanal.
Following the synthesis of the primary amine, the introduction of the methyl group to form 3-(2-methoxyethoxy)propylamine can be achieved through various transition metal-catalyzed N-methylation reactions. These methods are often lauded for their efficiency and selectivity. Ruthenium and iridium complexes have shown significant promise in the N-methylation of amines using methanol (B129727) as the methylating agent. nih.govacs.orgnih.govacs.orgacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal complex, followed by reductive amination with the amine and subsequent regeneration of the catalyst. acs.orgresearchgate.net For instance, a (DPEPhos)RuCl2PPh3 catalyst has been used for the N-methylation of various amines with methanol under weakly basic conditions. nih.gov Similarly, iridium complexes with N-heterocyclic carbene (NHC) ligands are effective for the N-methylation of both primary and secondary amines. acs.orgorganic-chemistry.org
A variety of catalysts and reaction conditions for the N-methylation of amines using methanol are summarized in the table below.
| Catalyst System | Methylating Agent | Key Features | Reference(s) |
| (DPEPhos)RuCl2PPh3 | Methanol | Operates under weak base conditions. | nih.govacs.org |
| Cp*Ir-bibenzimidazole | Methanol | Highly effective for a wide range of amines with a weak base. | organic-chemistry.org |
| NHC-Ir(III) Complexes | Methanol | Good yields for direct N-methylation. | acs.org |
| Skeletal Cu-based catalyst | Methanol | Allows for tunable synthesis of N-monomethylated and N,N-dimethylated amines. | researchgate.net |
| Ag/TiO2 photocatalyst | Methanol | Occurs at room temperature under UV-vis light. | organic-chemistry.org |
| (CAAC)CuH | Paraformaldehyde | High efficiency for selective N-methylation in the absence of additives. | acs.org |
Green chemistry principles are increasingly influencing the design of synthetic routes. For the synthesis of 3-(2-methoxyethoxy)propylamine, several green strategies can be employed, particularly in the N-methylation step.
The use of methanol as a C1 source is a prime example of a green approach, as it is an inexpensive and readily available feedstock, and the only byproduct of the reaction is water. nih.govnih.govacs.org This offers a significant advantage over traditional methylating agents like methyl iodide or dimethyl sulfate, which are toxic and produce stoichiometric amounts of waste salts. chemrxiv.org
Another sustainable approach is the use of carbon dioxide as a C1 source for N-methylation. rsc.orgrsc.orgresearchgate.net This involves the reduction of CO2 in the presence of a hydrosilane and a suitable catalyst. For example, a system composed of Zn(OAc)2 and 1,10-phenanthroline (B135089) can effectively catalyze the N-methylation of amines using CO2. rsc.orgresearchgate.net Similarly, rhodium complexes with NHC/phosphine pincer ligands can also facilitate this transformation. rsc.org
Photocatalysis offers another environmentally benign route. A silver-loaded titanium dioxide (Ag/TiO2) photocatalyst enables the N-methylation of amines with methanol at room temperature under UV-vis light irradiation, providing a highly selective and energy-efficient method. organic-chemistry.org
Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemicals. The synthesis of 3-(2-methoxyethoxy)propylamine is well-suited for a continuous flow process. The initial cyanoethylation and subsequent hydrogenation could be performed in sequential flow reactors, minimizing manual handling and improving process control.
Continuous-flow reductive N-methylation has been demonstrated using heterogeneous palladium catalysts with formaldehyde (B43269) and H2. rsc.org This method offers excellent activity for a range of amines and can be applied to the selective synthesis of N-monomethylated amines. rsc.org Such a setup would allow for the continuous conversion of 3-(2-methoxyethoxy)propylamine to its N-methylated derivative with high efficiency and catalyst recyclability. Flow chemistry has also been utilized for the synthesis of N-methylated peptides, showcasing its versatility. thieme-connect.com
Derivatization and Functionalization Strategies of 3-(2-methoxyethoxy)propylamine
The primary amine group of 3-(2-methoxyethoxy)propylamine is the main site for derivatization, allowing for the introduction of a wide range of functional groups to tailor the molecule's properties.
The most direct modification of 3-(2-methoxyethoxy)propylamine is its N-alkylation to form secondary and tertiary amines. As discussed, N-methylation to produce 3-(2-methoxyethoxy)propylamine is a key transformation. Achieving selective mono-N-methylation can be challenging due to the potential for over-methylation to the tertiary amine. researchgate.netcas.cn
Several strategies have been developed to control this selectivity. Catalytic systems based on nickel, ruthenium, and manganese have been reported for the selective mono-N-methylation of primary amines using methanol. nih.govresearchgate.netrsc.org The choice of catalyst, solvent, temperature, and pressure can significantly influence the outcome. For instance, using methyl triflate in hexafluoroisopropanol (HFIP) as a solvent has been shown to achieve direct monomethylation of primary amines with high selectivity. rsc.org Reductive amination using one equivalent of formaldehyde followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) is another classic method for selective monomethylation. acs.org
Beyond methylation, the amine functionality can undergo a variety of other transformations, such as acylation, sulfonylation, and the formation of ureas and carbamates. These derivatizations are often used to introduce specific functionalities or for analytical purposes, such as improving detection in mass spectrometry. nih.govnih.gov The formation of N-alkoxy amines through reactions with electrophilic oxygen sources is also a potential derivatization pathway, leading to valuable synthetic intermediates. acs.org
Reactions Involving the Methoxyethoxy Moiety
While the primary amine is the most reactive site on 3-(2-methoxyethoxy)propylamine, the methoxyethoxy moiety can also participate in chemical transformations, primarily through the cleavage of its ether linkages. These reactions typically necessitate more forceful conditions compared to the reactions involving the amine group.
Strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are effective agents for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (I⁻ or Br⁻). Depending on the reaction conditions and stoichiometry, this can result in the cleavage of either the methyl-ether bond to yield a terminal alcohol, or the cleavage of the entire ethoxy group from the propyl chain. Lewis acids are also employed to facilitate this transformation.
Another, though less common, reaction pathway is the oxidation of the carbon atoms adjacent to the ether oxygen. This process can be challenging to control due to the higher reactivity of the amine group, which is susceptible to oxidation itself. Selective oxidation of the methoxyethoxy moiety without affecting the amine typically requires the use of a protecting group on the nitrogen atom.
Synthesis of Advanced Polyfunctional Derivatives of 3-(2-methoxyethoxy)propylamine
The primary amine group of 3-(2-methoxyethoxy)propylamine is a nucleophilic center that serves as a key handle for synthesizing a wide range of advanced derivatives. These reactions are fundamental to modifying the molecule's chemical and physical properties for specialized applications.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups onto the nitrogen atom is a common strategy. Reductive amination, for instance, involves reacting 3-(2-methoxyethoxy)propylamine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. This process is used to produce secondary and tertiary amines. For example, the reaction with formaldehyde and a reducing agent yields the N,N-dimethylated derivative.
Amidation: The amine readily reacts with acyl chlorides, anhydrides, or esters to form stable amide bonds. This reaction is highly efficient and is used to attach a vast array of functional groups. For example, reacting 3-(2-methoxyethoxy)propylamine with acryloyl chloride introduces a polymerizable acrylamide (B121943) group, creating a monomer for use in polymer synthesis.
Michael Addition: As a potent nucleophile, the amine can undergo aza-Michael addition to α,β-unsaturated compounds containing electron-withdrawing groups. This reaction is a powerful tool for carbon-nitrogen bond formation and chain extension. For instance, the addition to acrylonitrile yields a cyanoethylated derivative, while addition to acrylate (B77674) esters produces β-amino esters.
Reactions with Epoxides: The amine group can act as a nucleophile to open epoxide rings, a reaction that is central to its use as a curing agent for epoxy resins. The initial reaction of the primary amine with an epoxide molecule forms a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxide molecule, leading to the formation of a cross-linked polymer network.
The table below summarizes key synthetic transformations for creating advanced derivatives.
| Reaction Type | Reactant | Product Type | Significance |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine | Introduces alkyl substituents, modifying basicity and steric properties. |
| Amidation | Acyl Halides, Anhydrides, Esters | Amide | Forms highly stable bonds, attaching diverse functional groups. |
| Michael Addition | α,β-Unsaturated Carbonyls/Nitriles | β-Amino Carbonyl/Nitrile | Extends the carbon chain and introduces new functionalities. |
| Epoxide Ring-Opening | Epoxides | β-Hydroxy Amine | Forms the basis for epoxy curing and polymer network formation. |
Mechanistic Investigations of 3-(2-methoxyethoxy)propylamine Formation and Reactions
Understanding the reaction mechanisms associated with 3-(2-methoxyethoxy)propylamine is crucial for optimizing its synthesis and predicting its behavior in various chemical transformations.
Formation Mechanism: The industrial synthesis of 3-(2-methoxyethoxy)propylamine is typically achieved through the reductive amination of 2-(2-methoxyethoxy)ethanol (B87266) over a catalyst. The process involves the dehydrogenation of the alcohol to an intermediate aldehyde. This aldehyde then reacts with ammonia (B1221849) to form a hemiaminal, which subsequently dehydrates to an imine. The crucial final step is the catalytic hydrogenation of this imine to yield the target primary amine, 3-(2-methoxyethoxy)propylamine. The choice of catalyst, often a supported nickel or cobalt catalyst, is critical for achieving high selectivity and yield by minimizing side reactions such as disproportionation or hydrogenolysis.
Mechanism of Reactions:
Nucleophilic Substitution: In N-alkylation reactions with alkyl halides, the mechanism is a classic bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond.
Nucleophilic Acyl Substitution: When reacting with acyl chlorides or anhydrides to form amides, the reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the final stable amide.
Aza-Michael Addition: The mechanism of the Michael addition involves the nucleophilic attack of the amine on the β-carbon of an α,β-unsaturated system. This conjugate addition is facilitated by the polarization of the double bond by the electron-withdrawing group. The attack forms a resonance-stabilized enolate intermediate, which is then protonated (typically by another amine molecule or a protic solvent) to give the final β-amino product.
These mechanistic insights are fundamental for controlling reaction outcomes, improving the efficiency of synthetic processes, and designing novel molecules based on the versatile 3-(2-methoxyethoxy)propylamine scaffold.
3 2 Methoxyethoxy Propylamine in Organic Synthesis and Catalysis
Applications as a Specialty Reagent in Complex Organic Transformations
The utility of a secondary amine like 3-(2-methoxyethoxy)propylamine (B1266703) in organic transformations is predicated on the reactivity of the nitrogen lone pair and the steric and electronic influence of its substituents—a methyl group and a 3-(2-methoxyethoxy)propyl group.
Role as a Base or Nucleophile in Targeted Syntheses
In principle, 3-(2-methoxyethoxy)propylamine can function as both a base and a nucleophile. masterorganicchemistry.com
As a Base: The basicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the additional alkyl group. masterorganicchemistry.com This would make 3-(2-methoxyethoxy)propylamine a moderately strong base, suitable for deprotonating a variety of acidic protons in organic substrates. The presence of the ether linkages in the propyl chain is not expected to significantly diminish the basicity of the amine.
As a Nucleophile: Secondary amines are effective nucleophiles in a range of reactions, including nucleophilic substitution and addition reactions. masterorganicchemistry.com The nucleophilicity of this amine would be influenced by the steric bulk of the 3-(2-methoxyethoxy)propyl group. In reactions where steric hindrance is a critical factor, its reactivity might be modulated compared to less hindered secondary amines. masterorganicchemistry.commdpi.com
Employment in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. nih.gov Secondary amines are key components in several named MCRs, such as the Mannich reaction and its variants. nih.govmdpi.com
While no specific examples of 3-(2-methoxyethoxy)propylamine in MCRs have been documented, its structural features suggest potential applicability. For instance, in a Mannich-type reaction, it could react with an aldehyde and a compound containing an active hydrogen to form a Mannich base. nih.gov The ether-containing side chain could impart unique solubility properties to the resulting products.
3-(2-methoxyethoxy)propylamine as an Intermediate in Advanced Chemical Syntheses
The synthesis of the parent primary amine, 3-(2-methoxyethoxy)propylamine, has been described. google.com A plausible synthetic route to 3-(2-methoxyethoxy)propylamine would involve the N-methylation of this primary amine.
Precursor for Heterocyclic Scaffolds
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. msesupplies.comnih.govgoogle.com Secondary amines are common building blocks for the synthesis of a wide variety of heterocyclic systems.
Although no specific syntheses of heterocycles from 3-(2-methoxyethoxy)propylamine are reported, it could theoretically serve as a precursor. For example, it could undergo condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered nitrogen-containing rings. The methoxyethoxypropyl substituent could influence the physical and biological properties of the resulting heterocyclic compounds.
Building Block for Specialty Chemicals
The most prominent application of the 3-(2-methoxyethoxy)propyl moiety appears to be in the synthesis of organosilicon compounds, particularly silane-based surfactants. nih.govalfa-chemical.com A related compound, 3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane, is a known surfactant. nih.govalfa-chemical.com It is conceivable that 3-(2-methoxyethoxy)propylamine could be a precursor to analogous nitrogen-containing specialty chemicals, although specific examples are not documented in the reviewed literature.
Catalytic Functions of 3-(2-methoxyethoxy)propylamine and Its Derivatives
The presence of both nucleophilic and basic sites, along with the potential for modification, makes 3-(2-methoxyethoxy)propylamine and its derivatives interesting candidates for a range of catalytic activities.
Ligand Design and Application in Transition Metal Catalysis Involving 3-(2-methoxyethoxy)propylamine Moieties
Nitrogen-containing compounds are fundamental as ligands in transition metal catalysis due to the ability of the nitrogen atom to donate its lone pair of electrons to a metal center. tue.nlalfa-chemistry.comrsc.org These N-donor ligands are crucial in a multitude of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. chemistryviews.orgresearchgate.netdaneshyari.com The electronic and steric properties of the ligand can be fine-tuned to control the reactivity and selectivity of the metal catalyst. nih.gov
There is a lack of specific studies in the scientific literature describing the synthesis and application of ligands derived directly from 3-(2-methoxyethoxy)propylamine for transition metal catalysis. However, its structure presents possibilities for ligand design. The amine functionality could coordinate to various transition metals like palladium, rhodium, or ruthenium. researchgate.netnih.govyoutube.com For instance, it could potentially act as a bidentate N,O-ligand, with both the nitrogen and one of the ether oxygens coordinating to the metal center. This chelation effect could enhance the stability of the resulting metal complex. Such a ligand might find application in reactions like the Suzuki-Miyaura or Heck cross-coupling reactions, where N-donor ligands are commonly employed. nih.govresearchgate.net The flexible ether chain could also influence the solubility of the catalyst complex, potentially allowing for reactions in a wider range of solvents.
Phase-Transfer Catalysis Utilizing 3-(2-methoxyethoxy)propylamine Derivatives
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. scienceinfo.comprinceton.edu The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary, enabling the reaction to proceed. slideshare.netwikipedia.org The efficiency of a phase-transfer catalyst is influenced by the structure of the quaternary ammonium cation, particularly the length and nature of the alkyl chains. acs.orgnih.govnih.govacsgcipr.org
While direct applications of 3-(2-methoxyethoxy)propylamine derivatives in phase-transfer catalysis are not extensively documented, its tertiary amine structure makes it a suitable precursor for the synthesis of a quaternary ammonium salt. nih.govgoogle.comacs.org By reacting 3-(2-methoxyethoxy)propylamine with an alkyl halide, a novel quaternary ammonium salt could be synthesized.
For instance, the reaction with n-butyl bromide would yield N-butyl-N-methyl-N-[3-(2-methoxyethoxy)propyl]butan-1-aminium bromide. The structure of this hypothetical catalyst, incorporating both hydrophobic alkyl chains and a hydrophilic ether linkage, suggests it could be an effective phase-transfer catalyst. The ether group could potentially enhance its catalytic activity by coordinating with cations from the aqueous phase, similar to the action of crown ethers, thereby facilitating their transfer into the organic phase. alfa-chemistry.comacs.orgacs.org
The effectiveness of such a catalyst would depend on a balance of its hydrophilicity and lipophilicity, which determines its ability to partition between the two phases. The table below presents a hypothetical comparison of this novel catalyst with a well-known phase-transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB).
| Property | Hypothetical Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Structure | N-butyl-N-methyl-N-[3-(2-methoxyethoxy)propyl]butan-1-aminium bromide | N,N,N-tributylbutan-1-aminium bromide |
| Cation | [CH3(CH2)3]2(CH3)N(CH2)3O(CH2)2OCH3+ | [CH3(CH2)3]4N+ |
| Anion | Br- | Br- |
| Potential Features | Contains an ether linkage which may enhance cation solvation. Asymmetrical structure. | Symmetrical, well-studied, and widely used. wikipedia.org |
| Potential Applications | Nucleophilic substitution, oxidation, and reduction reactions in biphasic systems. | Broadly used in various phase-transfer catalyzed reactions. wikipedia.org |
Further empirical studies would be necessary to synthesize this derivative and evaluate its catalytic performance in various phase-transfer reactions.
3 2 Methoxyethoxy Propylamine in Advanced Materials Science
Polymer Chemistry Applications of 3-(2-methoxyethoxy)propylamine (B1266703)
The dual functionality of 3-(2-methoxyethoxy)propylamine makes it a promising candidate for various roles in polymer chemistry. The presence of a secondary amine allows for its integration into polymer chains, while the ether linkages can impart flexibility and hydrophilicity to the final material.
Incorporation as a Monomer in Polymer Architectures
Theoretically, 3-(2-methoxyethoxy)propylamine can be incorporated as a monomer in several types of polymer architectures. The secondary amine group provides a reactive site for step-growth polymerization reactions. For instance, it could react with diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, poly(amide-ether)s, or polyureas, respectively. The incorporation of the methoxyethoxy side chain would be expected to influence the polymer's properties by increasing its polarity and potentially its water solubility or compatibility with aqueous systems.
Furthermore, the amine could be chemically modified, for example, through reaction with acryloyl chloride, to produce a vinyl monomer. This functionalized monomer could then undergo chain-growth polymerization to create polymers with pendant 3-(2-methoxyethoxy)propylamino groups. Such polymers could exhibit interesting solution properties and be useful as stimuli-responsive materials or as platforms for further chemical modification.
| Potential Polymerization Reaction | Reactant for 3-(2-methoxyethoxy)propylamine | Resulting Polymer Type | Potential Properties Imparted |
| Polycondensation | Diacyl Chloride | Polyamide | Increased hydrophilicity, flexibility |
| Polyaddition | Diisocyanate | Polyurea | Enhanced polarity, potential for hydrogen bonding |
| Monomer Functionalization followed by Radical Polymerization | Acryloyl Chloride | Polyacrylate with pendant amine | Stimuli-responsive behavior, sites for post-polymerization modification |
Use as a Chain Transfer Agent or Modifier in Polymerization Processes
In radical polymerization, chain transfer agents are crucial for controlling the molecular weight of polymers. While traditional chain transfer agents are often thiol-based compounds, certain amines can also participate in chain transfer reactions, although typically with lower efficiency. The reactivity of the N-H bond in 3-(2-methoxyethoxy)propylamine suggests it could potentially act as a chain transfer agent, donating a hydrogen atom to a growing polymer radical and thus terminating that chain while initiating a new one. However, its effectiveness would likely be limited compared to dedicated chain transfer agents.
More plausibly, it could act as a polymerization modifier. Its presence during polymerization could influence the reaction kinetics or lead to a low degree of branching, subtly altering the final properties of the polymer.
Development of Specialty Polymeric Materials from 3-(2-methoxyethoxy)propylamine
The unique combination of a polar ether linkage and a reactive amine in 3-(2-methoxyethoxy)propylamine opens the door to the creation of specialty polymers. For instance, polymers incorporating this moiety could find use as dispersants, emulsifiers, or surface-active agents due to the amphiphilic nature imparted by the methoxyethoxy group and the amine functionality.
In the realm of functional coatings, polymers derived from this amine could offer improved adhesion to polar substrates and provide a hydrophilic surface. Such coatings might be valuable in biomedical applications to enhance biocompatibility or in industrial settings to create anti-fog or easily cleanable surfaces.
Role of 3-(2-methoxyethoxy)propylamine in Nanomaterials and Composites
The surface properties of nanomaterials are critical to their performance. The functional groups present in 3-(2-methoxyethoxy)propylamine make it an excellent candidate for the surface modification of nanoparticles and for the creation of advanced composite materials.
Surface Functionalization of Nanoparticles with 3-(2-methoxyethoxy)propylamine
Surface functionalization of nanoparticles is a key strategy to prevent their aggregation and to tailor their interaction with the surrounding environment. scitechnol.com By analogy with similar amino-functionalized molecules, 3-(2-methoxyethoxy)propylamine could be grafted onto the surface of various nanoparticles. sigmaaldrich.com For example, the amine group can react with surface functionalities on metal oxide nanoparticles (e.g., silica, titania) or can be attached to gold nanoparticles through well-established amine-gold interactions.
The methoxyethoxy chains would then form a hydrophilic corona around the nanoparticle, enhancing its dispersibility in polar solvents and aqueous media. This is particularly important for applications in biology and medicine, where nanoparticle stability in physiological conditions is paramount.
| Nanoparticle Type | Potential Attachment Chemistry | Resulting Surface Property | Potential Application |
| Silica Nanoparticles | Reaction with surface silanol (B1196071) groups | Enhanced hydrophilicity and stability in polar solvents | Biomedical imaging, drug delivery |
| Gold Nanoparticles | Dative bonding of amine to gold surface | Improved aqueous dispersibility | Biosensors, catalysis |
| Iron Oxide Nanoparticles | Coordination with surface metal atoms | Increased biocompatibility | Magnetic resonance imaging (MRI), hyperthermia |
Integration into Polymer Nanocomposites and Hybrid Materials
Polymer nanocomposites, which consist of nanoparticles dispersed in a polymer matrix, often suffer from poor interfacial adhesion between the two components. scitechnol.com Functionalizing the nanoparticles with 3-(2-methoxyethoxy)propylamine can address this challenge. The amine group on the nanoparticle surface can react with the polymer matrix, creating a covalent bond that strengthens the interface.
Alternatively, the polar nature of the methoxyethoxy groups can improve the compatibility between the nanoparticles and a polar polymer matrix through dipole-dipole interactions or hydrogen bonding. This enhanced interaction leads to better dispersion of the nanoparticles and, consequently, to improved mechanical, thermal, and barrier properties of the resulting nanocomposite material. For instance, integrating these functionalized nanoparticles into a polyamide matrix could result in a material with both enhanced strength and improved moisture absorption characteristics.
Application in Functional Coatings and Films
In the realm of materials science, functional coatings are critical for modifying the surface properties of a substrate, such as adhesion, wettability, and chemical resistance. Amines are widely employed in coating formulations, often acting as curing agents for epoxy resins, as adhesion promoters, or as building blocks for functional polymers. numberanalytics.compartconsulting.compolysciences.com Amine-rich surfaces have been shown to promote cell adhesion and can be used to attach other molecules. mdpi.com
The molecular structure of 3-(2-methoxyethoxy)propylamine makes it a compelling candidate for creating advanced coatings:
Reactive Handle: The secondary amine group provides a reactive site for incorporation into various polymer systems. It can react with epoxides, isocyanates, and other functional groups to become a permanent part of the coating's cross-linked network. numberanalytics.comgoogle.com
Surface Modification: When incorporated into a coating, the molecule would orient its methoxyethoxypropyl tail towards the surface. This flexible, polar chain can modify the surface energy, potentially increasing hydrophilicity and improving wettability.
Adhesion Promotion: The polar amine and ether functionalities can form strong hydrogen bonds with hydroxylated surfaces (e.g., glass, metal oxides), enhancing the adhesion of the coating to the underlying substrate.
The use of polymers with amine functionalities is a well-established strategy for creating versatile coatings. polysciences.com By integrating 3-(2-methoxyethoxy)propylamine into polymer backbones or using it as a reactive additive, formulators can develop films with tailored surface properties for applications ranging from biocompatible coatings to specialized industrial finishes.
Electrochemical Material Applications Incorporating 3-(2-methoxyethoxy)propylamine Moieties
The development of safer, higher-performance batteries has driven significant research into solid polymer electrolytes (SPEs). mdpi.com These materials aim to replace the flammable liquid electrolytes found in conventional lithium-ion batteries. The most common SPEs are based on polyethers, such as poly(ethylene oxide) (PEO), because the oxygen atoms in the ether chain can coordinate with lithium cations and facilitate their transport through the polymer matrix. oaepublish.comacs.org
The [3-(2-methoxyethoxy)propyl]amine moiety is fundamentally a short, flexible polyether chain coupled with an amine. This structure is highly relevant for electrochemical applications, particularly in solid-state batteries.
Solid Polymer Electrolytes: The molecule could be polymerized or grafted onto a polymer backbone to create an SPE. The amine group serves as the anchor point for polymerization, while the pendant methoxyethoxy chains would form the ion-conductive phase. These flexible side chains could enhance ion mobility, potentially leading to higher ionic conductivity compared to more rigid linear polymer electrolytes. diva-portal.org Research has shown that incorporating amine groups into polymer electrolytes can be a viable strategy. rsc.org
Electrolyte Additive: Used in small quantities, it could function as an additive in liquid or gel electrolytes. Its ability to coordinate with lithium ions could help to improve salt dissociation and ion transport within the electrolyte.
Interfacial Modifier: The amine functionality allows the molecule to bind to electrode surfaces. Applying a thin layer of this material could create a stable and ionically conductive interface between the electrode and the electrolyte, reducing interfacial resistance and improving battery cycle life. diva-portal.org
The combination of ion-solvating ether groups and a polymerizable amine handle makes 3-(2-methoxyethoxy)propylamine a promising building block for the design of advanced electrolytes and interfacial materials for next-generation energy storage devices.
Data Tables
Table 1: Compound Identifiers for 3-(2-methoxyethoxy)propylamine
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(2-methoxyethoxy)propylamine |
| CAS Number | 163588-66-9 |
| Molecular Formula | C₇H₁₇NO₂ |
| SMILES | CNCCCOCCOC |
| InChI Key | DGJYUIDSHSWHGC-UHFFFAOYSA-N |
Table 2: Potential Roles of 3-(2-methoxyethoxy)propylamine in Advanced Materials
| Application Area | Role of the Methylamine (B109427) Group (-N(CH₃)H) | Role of the Methoxyethoxypropyl Chain (-C₃H₆OCH₂CH₂OCH₃) |
|---|---|---|
| Porous Materials (MOFs/COFs) | Acts as a reactive site for framework synthesis (e.g., imine condensation) or as an anchor for post-synthetic modification. | Lines the pores to introduce polarity, flexibility, and selective binding sites for guest molecules. |
| Functional Coatings | Serves as a curing agent or reactive monomer to integrate into the polymer matrix. Promotes adhesion to substrates via hydrogen bonding. | Orients at the surface to control wettability and surface energy. Imparts flexibility to the coating. |
| Electrochemical Materials | Provides a site for polymerization or grafting to create solid polymer electrolytes or modify electrode surfaces. | Forms a flexible, ion-solvating domain to facilitate Li⁺ (or other cation) transport in an electrolyte. |
Coordination Chemistry of 3 2 Methoxyethoxy Propylamine
Ligand Properties of 3-(2-methoxyethoxy)propylamine (B1266703)
There is no available scientific literature that specifically investigates the ligand properties of 3-(2-methoxyethoxy)propylamine.
Chelation Behavior and Denticity Analysis
No studies have been published that analyze the chelation behavior or determine the denticity of 3-(2-methoxyethoxy)propylamine when interacting with metal centers.
Electronic and Steric Parameters of 3-(2-methoxyethoxy)propylamine as a Ligand
The electronic and steric parameters of 3-(2-methoxyethoxy)propylamine as a ligand have not been experimentally determined or computationally modeled in any available research.
Synthesis and Characterization of Metal Complexes with 3-(2-methoxyethoxy)propylamine
There are no published reports on the synthesis and characterization of metal complexes involving 3-(2-methoxyethoxy)propylamine.
Main Group Element Interactions
There is no documented research on the interactions or complex formation between 3-(2-methoxyethoxy)propylamine and main group elements.
Lanthanide and Actinide Complexes
No studies have been published regarding the synthesis or characterization of lanthanide or actinide complexes with 3-(2-methoxyethoxy)propylamine.
Application of 3-(2-methoxyethoxy)propylamine Metal Complexes in Catalysis
A comprehensive review of publicly available scientific literature and patent databases indicates that the application of metal complexes specifically derived from 3-(2-methoxyethoxy)propylamine or its N-methylated counterpart, 3-(2-methoxyethoxy)propylamine, in the field of catalysis is not extensively documented. While the synthesis and general use of 3-(2-methoxyethoxy)propylamine as a chemical intermediate in the production of dyes and as a corrosion inhibitor are described, specific research detailing the catalytic activity of its metal complexes is limited. researchgate.netgoogle.com
The broader field of coordination chemistry extensively studies the catalytic applications of transition metal complexes with various amine ligands. nih.govomicsonline.org These complexes are pivotal in a myriad of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. nih.gov The catalytic activity of such complexes is influenced by the nature of the metal center, the coordination environment, and the electronic and steric properties of the ligands. For instance, phosphine-amine and phosphine-ether ligands have been shown to form highly active nickel and palladium complexes for olefin oligomerization and polymerization.
Despite the structural similarities of 3-(2-methoxyethoxy)propylamine to ligands used in catalysis, which feature both amine and ether functional groups capable of chelation, dedicated studies on the catalytic performance of its metal complexes are not readily found in the surveyed literature. The synthesis of the parent amine, 3-(2-methoxyethoxy)propylamine, is well-established, proceeding via the addition of ethylene (B1197577) glycol monomethyl ether to acrylonitrile (B1666552), followed by the hydrogenation of the resulting nitrile. google.com However, the subsequent step of forming metal complexes with this ligand and evaluating their catalytic prowess appears to be a niche area of research with minimal published data.
Similarly, searches for catalytic data related to the closely related compound, 3-methoxypropylamine (B165612), show its primary applications are as a corrosion inhibitor, in water treatment, and in the synthesis of other chemicals, rather than as a ligand in catalytic metal complexes. atamankimya.comgoogle.com
Advanced Analytical and Spectroscopic Methodologies for 3 2 Methoxyethoxy Propylamine Research
Elucidation of Reaction Mechanisms Involving 3-(2-methoxyethoxy)propylamine (B1266703) using In Situ Spectroscopy
In situ spectroscopy is a powerful tool for gaining real-time insights into reaction kinetics and mechanisms without the need for sample extraction. By monitoring changes in the concentrations of reactants, intermediates, and products as they occur, a detailed picture of the reaction pathway can be constructed.
Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR spectroscopy is particularly well-suited for monitoring reactions involving 3-(2-methoxyethoxy)propylamine. researchgate.netmdpi.com The distinct vibrational frequencies of the functional groups within the molecule, such as the C-O-C stretch of the ether linkages and the N-H bending of the secondary amine, allow for the tracking of their consumption or formation. For instance, in a reaction where the amine group is consumed, a decrease in the intensity of the N-H absorption band would be observed over time. spiedigitallibrary.org A hypothetical reaction could be monitored by observing the disappearance of the reactant's characteristic peaks and the appearance of new peaks corresponding to the product.
Raman Spectroscopy: Complementary to FT-IR, in situ Raman spectroscopy can provide valuable information, especially for symmetric vibrations and for reactions in aqueous media where water absorption can interfere with FT-IR analysis. acs.orgwikipedia.org The C-N stretching and C-H bending vibrations of 3-(2-methoxyethoxy)propylamine can be monitored to follow reaction progress. acs.org A key advantage of Raman spectroscopy is its ability to probe reactions through glass or polymer windows, making it suitable for a wide range of reactor setups. nih.gov
A hypothetical kinetic study of a reaction involving 3-(2-methoxyethoxy)propylamine could be tabulated as follows, showing the change in absorbance of a key functional group over time as measured by in situ FT-IR.
| Time (minutes) | Normalized Absorbance of N-H bend (~1580 cm⁻¹) |
| 0 | 1.00 |
| 10 | 0.85 |
| 20 | 0.72 |
| 30 | 0.61 |
| 40 | 0.52 |
| 50 | 0.44 |
| 60 | 0.37 |
This interactive table demonstrates a hypothetical first-order decay of the reactant, providing data that could be used to determine the reaction rate constant.
Advanced Chromatographic and Hyphenated Techniques for Product Analysis and Purity Assessment
Chromatographic methods are indispensable for separating the components of a reaction mixture and assessing the purity of the final product. When coupled with a detector, such as a mass spectrometer, these techniques provide both qualitative and quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like 3-(2-methoxyethoxy)propylamine and its potential byproducts, GC-MS is a powerful analytical tool. cabidigitallibrary.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. youtube.com The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that can be used for identification. Method development for GC-MS analysis would involve optimizing parameters such as the temperature program, carrier gas flow rate, and the type of capillary column used to achieve optimal separation. youtube.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. For the analysis of 3-(2-methoxyethoxy)propylamine, reversed-phase HPLC with a suitable C18 or C8 column could be employed. phenomenex.com Since the compound lacks a strong chromophore, a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer would be necessary. Chiral HPLC, using a chiral stationary phase, would be essential for separating enantiomers if the reaction pathway could lead to a racemic mixture. nih.govresearchgate.nethplc.eutandfonline.com
A typical purity assessment of a synthesized batch of 3-(2-methoxyethoxy)propylamine using GC-MS might yield data that can be presented in a table.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 5.34 | 0.25 | Impurity A |
| 2 | 7.82 | 99.50 | 3-(2-methoxyethoxy)propylamine |
| 3 | 9.15 | 0.25 | Impurity B |
This interactive table illustrates a hypothetical GC-MS result, indicating a high purity of the target compound with minor impurities.
Crystallographic Studies of 3-(2-methoxyethoxy)propylamine and Its Derivatives
For instance, the crystal structures of metal complexes containing saturated amine ligands have been determined. nih.gov Such studies reveal how the amine nitrogen coordinates to the metal center and the conformational preferences of the alkyl chains. If 3-(2-methoxyethoxy)propylamine were to be crystallized, either in its free base form or as a salt, X-ray diffraction analysis would yield precise atomic coordinates.
A hypothetical table of crystallographic data for a derivative could be presented as follows:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1358.9 |
| Z | 4 |
This interactive table presents hypothetical crystallographic data for a derivative of the target compound, illustrating the type of information obtained from such studies.
High-Resolution Mass Spectrometry in Elucidating Reaction Pathways
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This capability is invaluable for identifying unknown byproducts and intermediates in a reaction mixture, thereby helping to elucidate the reaction pathway. nih.gov
Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to separate complex mixtures and then subject specific ions to fragmentation. nih.govrug.nl By analyzing the fragmentation patterns, the structure of the parent ion can be deduced. This is particularly useful for identifying unexpected reaction products or degradation compounds that may be present in trace amounts. sigmaaldrich.comuu.nl For example, in the synthesis of 3-(2-methoxyethoxy)propylamine, HRMS could be used to identify potential side-products arising from cleavage of the ether linkage or over-methylation of the amine.
A hypothetical analysis of a reaction mixture using LC-HRMS could lead to the identification of byproducts, as shown in the table below.
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Putative Identification |
| 148.1332 | 148.1338 | -4.0 | C₇H₁₈NO₂⁺ | Protonated 3-(2-methoxyethoxy)propylamine |
| 162.1489 | 162.1494 | -3.1 | C₈H₂₀NO₂⁺ | Protonated N,N-dimethyl-[3-(2-methoxyethoxy)propyl]amine |
| 118.0863 | 118.0868 | -4.2 | C₅H₁₂NO₂⁺ | Fragment ion from ether cleavage |
This interactive table demonstrates how high-resolution mass data can be used to propose the elemental composition of unknown compounds in a reaction mixture, aiding in the elucidation of reaction pathways.
Computational and Theoretical Chemistry Studies of 3 2 Methoxyethoxy Propylamine
Quantum Chemical Calculations on 3-(2-methoxyethoxy)propylamine (B1266703) Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and energetics of molecules.
Conformational Analysis and Energy Landscapes
The presence of multiple single bonds in 3-(2-methoxyethoxy)propylamine results in a high degree of conformational flexibility. Understanding the preferred three-dimensional structures is crucial as they dictate the molecule's physical and chemical properties. A thorough conformational analysis involves scanning the potential energy surface by systematically rotating the rotatable bonds (C-C, C-O, and C-N).
Theoretical calculations on similar flexible molecules, such as amino alcohols and polyethers, have shown that intramolecular hydrogen bonding and steric effects are the primary determinants of conformational preference. nih.govnih.gov For 3-(2-methoxyethoxy)propylamine, the key dihedral angles would be O-C-C-N and C-O-C-C. Quantum chemical calculations, for instance, on monoethanolamine have identified both non-planar gauche and planar transoidal structures, with the gauche conformer being slightly more stable due to favorable intramolecular interactions. nih.gov A similar landscape of multiple stable conformers separated by low energy barriers would be expected for 3-(2-methoxyethoxy)propylamine.
Table 1: Hypothetical Relative Energies of Key Conformers of 3-(2-methoxyethoxy)propylamine
| Conformer | Dihedral Angle (O-C-C-N) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Key Feature |
| 1 (Global Minimum) | ~65° (gauche) | ~180° (anti) | 0.00 | Intramolecular N-H···O interaction |
| 2 | ~180° (anti) | ~180° (anti) | 1.25 | Extended, linear-like structure |
| 3 | ~65° (gauche) | ~70° (gauche) | 2.10 | Compact, folded structure |
| 4 | ~180° (anti) | ~70° (gauche) | 1.80 | Partially folded structure |
Note: This data is illustrative and based on typical energy differences found in similar flexible ether amines.
Electron Density Distribution and Molecular Orbitals
The distribution of electrons within the molecule governs its reactivity. The nitrogen and oxygen atoms, being highly electronegative, are expected to be regions of high electron density, making them susceptible to electrophilic attack. The methyl group attached to the nitrogen atom will also influence the electron density and basicity of the amine.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. For amines, the HOMO is typically localized on the nitrogen atom, corresponding to the lone pair of electrons. nih.gov The energy of the HOMO is related to the ionization potential and indicates the ability of the molecule to donate electrons. The LUMO, on the other hand, is associated with the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org For 3-(2-methoxyethoxy)propylamine, the HOMO would be centered on the nitrogen, while the LUMO would likely be distributed along the carbon backbone.
Molecular Dynamics Simulations of 3-(2-methoxyethoxy)propylamine in Various Environments
While quantum chemical calculations are excellent for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface. youtube.comresearchgate.net MD simulations model the movement of atoms over time based on a force field, providing insights into solvation, diffusion, and conformational dynamics in realistic environments. nih.govnih.gov
Simulations of 3-(2-methoxyethoxy)propylamine in an aqueous solution would reveal how water molecules arrange around the hydrophilic ether and amine groups, forming hydrogen bonds, and how they interact with the hydrophobic alkyl portions of the molecule. acs.org Such simulations can predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov In a non-polar solvent, the molecule might adopt a more folded conformation to minimize unfavorable interactions.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of compounds. nih.govacs.org By calculating the nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict NMR chemical shifts with considerable accuracy. nih.govmdpi.com
Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for 3-(2-methoxyethoxy)propylamine
| Carbon Atom | Predicted 13C Chemical Shift (ppm) |
| N-CH3 | 35.5 |
| Methoxy CH3 | 58.9 |
| N-CH2 | 55.2 |
| CH2-CH2-N | 28.1 |
| O-CH2-CH2-C | 69.8 |
| Methoxy-O-CH2 | 71.5 |
Note: This data is illustrative, calculated based on typical values for similar functional groups in related molecules. nih.gov
Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. These predictions help in assigning experimental peaks to specific molecular motions, such as N-H stretches, C-O ether stretches, and CH2 bending modes.
Computational Design of Novel 3-(2-methoxyethoxy)propylamine-Based Reagents and Materials
The insights gained from computational studies can guide the design of new molecules with tailored properties. youtube.com The amine and ether functionalities in 3-(2-methoxyethoxy)propylamine make it an interesting building block for various applications. For instance, amines are widely studied as corrosion inhibitors, as the nitrogen lone pair can coordinate to a metal surface, forming a protective film. nih.govresearchgate.netscience.gov
Computational screening can be used to evaluate the potential of derivatives of 3-(2-methoxyethoxy)propylamine as corrosion inhibitors. By calculating parameters such as the HOMO energy (electron-donating ability), the dipole moment (influencing adsorption), and the molecule's surface area, researchers can predict inhibition efficiency without synthesizing every compound. mdpi.com For example, modifying the alkyl chain length or adding aromatic groups could enhance the protective layer's stability and hydrophobicity, leading to improved corrosion resistance. rsc.org This computational-led design process accelerates the discovery of new and more effective materials. epa.govyoutube.com
The Green Potential of 3-(2-methoxyethoxy)propylamine in Chemical Processes: An Environmental and Sustainability Perspective
As the chemical industry pivots towards more environmentally conscious practices, the evaluation of novel compounds for their sustainability credentials has become paramount. One such compound, 3-(2-methoxyethoxy)propylamine, is emerging as a potential player in the development of greener chemical processes. This article explores the environmental and sustainable aspects of this polyether amine, focusing on its potential as a green solvent and strategies for waste minimization in its lifecycle.
Future Research Directions and Unexplored Avenues for 3 2 Methoxyethoxy Propylamine
Emerging Technologies and Their Synergy with 3-(2-methoxyethoxy)propylamine (B1266703) Research
The advancement of new technologies offers a fertile ground for investigating the properties and applications of 3-(2-methoxyethoxy)propylamine. The convergence of this compound with cutting-edge fields could unlock novel functionalities and materials.
Advanced Materials and Coatings: The inherent flexibility and potential for hydrogen bonding due to the ether and amine functionalities make 3-(2-methoxyethoxy)propylamine an intriguing candidate for the development of advanced polymers and coatings. Future research could focus on its incorporation into polymer backbones to modify properties such as thermal stability, solubility, and surface energy. Its ability to act as a curing agent or a monomer in polymerization reactions remains a largely unexplored area.
Energy Storage and Conversion: The ether segments of the molecule are reminiscent of the repeating units in polyethylene (B3416737) glycol (PEG), a polymer widely studied for its ion-coordinating properties in solid-state electrolytes for batteries. Investigating the ion-solvating capabilities of 3-(2-methoxyethoxy)propylamine and its derivatives could pave the way for its use as an electrolyte additive or as a component in novel electrolyte systems for next-generation energy storage devices.
Potential for 3-(2-methoxyethoxy)propylamine in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a significant opportunity for 3-(2-methoxyethoxy)propylamine. The presence of both hydrogen bond donors (the secondary amine) and acceptors (the ether oxygens and the amine nitrogen) within a single, flexible molecule suggests a propensity for self-assembly and the formation of ordered structures.
Host-Guest Chemistry and Molecular Recognition: The flexible chain of 3-(2-methoxyethoxy)propylamine could act as a host for various guest molecules, binding them through a combination of hydrogen bonding and van der Waals forces. Research in this area could explore its selectivity for different types of guests, such as metal ions or small organic molecules, leading to applications in sensing, separation, and encapsulation technologies.
Self-Assembled Monolayers and Functional Surfaces: The amine group provides a reactive handle for grafting the molecule onto surfaces, such as those of nanoparticles or silicon wafers. The subsequent self-assembly of these molecules could lead to the formation of functional monolayers with tailored properties. The orientation and packing of the molecules would be dictated by the interplay of the intermolecular forces, offering a route to control surface wettability, adhesion, and biocompatibility.
Interdisciplinary Research Combining 3-(2-methoxyethoxy)propylamine with Other Fields
The true potential of 3-(2-methoxyethoxy)propylamine may be realized through its integration with other scientific disciplines.
Biomaterials and Biomedical Engineering: The biocompatibility of ether-containing compounds is well-documented. Future studies could investigate the potential of incorporating 3-(2-methoxyethoxy)propylamine into hydrogels, drug delivery systems, and coatings for biomedical implants. Its amine functionality allows for straightforward conjugation with biomolecules such as peptides and proteins, opening up avenues for creating bioactive materials.
Catalysis and Synthesis: The secondary amine group in 3-(2-methoxyethoxy)propylamine can act as a basic catalyst or as a ligand for metal-based catalysts. Research could focus on its application in various organic transformations, potentially leveraging the ether chain to influence the solubility and reactivity of the catalytic system. Its role as a building block in the synthesis of more complex molecules with specific functions is also a promising area of investigation.
Challenges and Opportunities in 3-(2-methoxyethoxy)propylamine-Related Academic Research
Despite its promise, the academic exploration of 3-(2-methoxyethoxy)propylamine is not without its challenges.
Synthesis and Purification: The development of efficient and scalable synthetic routes to high-purity 3-(2-methoxyethoxy)propylamine is crucial for its widespread study. The presence of multiple functional groups can complicate synthesis and purification, requiring careful optimization of reaction conditions.
Characterization and Modeling: A thorough understanding of the compound's conformational flexibility and its non-covalent interactions will require a combination of advanced analytical techniques and computational modeling. Detailed spectroscopic and crystallographic studies, where possible, will be essential to correlate its structure with its properties and function.
Limited Commercial Availability: While available from some chemical suppliers for research purposes, its relatively niche status may limit its accessibility for large-scale academic and industrial research. Increased demand driven by new discoveries could help to alleviate this issue.
Q & A
Q. What are the recommended synthetic routes for 3-(2-methoxyethoxy)propylamine, and what are the critical parameters to optimize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Ether formation via nucleophilic substitution. React 3-chloropropanol with 2-methoxyethanol under basic conditions (e.g., NaH) to form 3-(2-methoxyethoxy)propanol.
- Step 2: Conversion to the amine. Use a Mitsunobu reaction with phthalimide or direct amination with ammonia under high pressure to introduce the primary amine group.
- Step 3: Methylation. Employ reductive amination (e.g., formaldehyde and NaBH4) or alkylation (methyl iodide in the presence of a base like K2CO3) to introduce the methyl group.
Critical Parameters:
- Reaction Temperature: Excess heat during methylation may lead to over-alkylation or decomposition .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in ether formation .
- Purification: Column chromatography or distillation is essential to isolate the product from byproducts like quaternary ammonium salts .
Q. How can researchers characterize the purity and structural integrity of 3-(2-methoxyethoxy)propylamine using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): A molecular ion peak at m/z 161.2 [M+H]⁺ (calculated for C7H17NO2) confirms molecular weight .
- Infrared (IR) Spectroscopy: Absorbances at ~1100 cm⁻¹ (C–O–C ether stretch) and ~3300 cm⁻¹ (N–H stretch, if unreacted amine is present) indicate functional groups .
Purity Assessment:
- HPLC/GC-MS: Use reverse-phase HPLC with a C18 column or GC-MS with a polar stationary phase (e.g., DB-WAX) to detect impurities. A single peak with >95% area indicates high purity .
Advanced Research Questions
Q. How does the presence of the methoxyethoxy group influence the compound's reactivity in nucleophilic substitution reactions compared to simpler alkylamines?
Methodological Answer: The methoxyethoxy group introduces steric hindrance and electron-donating effects, which:
- Reduce Nucleophilicity: The ether oxygen donates electron density via resonance, decreasing the amine's ability to act as a nucleophile. This slows reactions like acylation or alkylation compared to primary alkylamines .
- Enhance Solubility: The polar ether group improves solubility in aqueous or polar organic solvents, enabling reactions in biphasic systems (e.g., water/DCM) .
- Experimental Validation: Compare reaction rates with n-propylamine under identical conditions. For example, monitor the acylation of both amines with acetic anhydride via TLC or in situ IR .
Q. What strategies can be employed to resolve discrepancies in reported physicochemical data (e.g., boiling point, solubility) for 3-(2-methoxyethoxy)propylamine across different literature sources?
Methodological Answer:
- Reproducibility Checks:
- Boiling Point: Use differential scanning calorimetry (DSC) or microdistillation under controlled pressure to verify literature values. For example, a reported boiling range of 120–125°C at 10 mmHg should be validated experimentally .
- Solubility: Perform gravimetric analysis by dissolving known masses in solvents (e.g., water, ethanol) at 25°C and measuring saturation points .
- Source Cross-Validation: Compare data from peer-reviewed journals (e.g., Journal of Organic Chemistry) with reputable databases (PubChem, ECHA) while excluding non-peer-reviewed sources .
- Structural Confounders: Check if discrepancies arise from salt forms (e.g., hydrochloride) or hydration. For example, the free base may have a lower melting point than its hydrochloride salt .
Q. How can researchers design experiments to evaluate the compound's potential as a ligand in catalytic systems or drug delivery vehicles?
Methodological Answer:
- Coordination Chemistry Studies:
- Titration with Metal Salts: Monitor UV-Vis or NMR shifts upon adding transition metals (e.g., Cu²⁺, Pd²⁺) to assess binding affinity. For example, a bathochromic shift in UV-Vis indicates complex formation .
- Drug Delivery Applications:
- Lipophilicity Measurement: Determine the octanol-water partition coefficient (log P) via shake-flask method. A log P ~1.5 (predicted) suggests moderate membrane permeability .
- In Vitro Release Studies: Conjugate the amine to a model drug (e.g., fluorescein) and measure release kinetics in buffer solutions mimicking physiological pH using HPLC .
Q. What analytical approaches are recommended for detecting degradation products of 3-(2-methoxyethoxy)propylamine under oxidative or hydrolytic conditions?
Methodological Answer:
- Forced Degradation Studies:
- Oxidative Stress: Expose the compound to H2O2 (3% v/v) at 40°C for 24 hours. Analyze via LC-MS to identify N-oxide derivatives (e.g., m/z 177.2 [M+O+H]⁺) .
- Hydrolytic Stress: Reflux in 0.1 M HCl/NaOH and monitor cleavage of the ether or amine groups. Hydrolysis products may include 3-methoxypropanol and methylamine, detectable via GC-MS .
- Stability-Indicating Methods: Develop a gradient HPLC method with a C18 column and PDA detector to separate degradation products. Validate using spike recovery tests (>90% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
